molecular formula C7H12N2O2 B8779253 Ethyl imidazolidin-2-ylideneacetate CAS No. 21418-71-3

Ethyl imidazolidin-2-ylideneacetate

Cat. No.: B8779253
CAS No.: 21418-71-3
M. Wt: 156.18 g/mol
InChI Key: AJVPMOFVVCIKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl imidazolidin-2-ylideneacetate is a versatile chemical building block belonging to the imidazolidine scaffold, a privileged structure in medicinal and organic chemistry. This compound serves as a crucial precursor in the synthesis of a diverse range of nitrogen-containing heterocycles with significant research potential. Its synthetic utility is demonstrated in the development of novel imidazolidin-4-one derivatives, which have shown promising in vitro antibacterial properties. Some synthesized compounds have exhibited high efficacy, with an antibacterial percentage value of 80.0 against Escherichia coli, outperforming standard antibiotics in specific assays . Furthermore, related molecular frameworks derived from this core structure have been explored for their in vitro anticancer activities. These derivatives can act as lead structures, showing remarkable antiproliferative effects and a distinct mode of action that induces higher levels of necrosis in human cancer cell lines, such as T47D and HeLa, suggesting potential for the development of selective antitumor agents . The product is offered for research applications as a solid substance. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in multi-component reactions, cyclocondensation syntheses, and for constructing complex polynitrogenated heterocyclic systems .

Properties

CAS No.

21418-71-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-imidazolidin-2-ylideneacetate

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)5-6-8-3-4-9-6/h5,8-9H,2-4H2,1H3

InChI Key

AJVPMOFVVCIKAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1NCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl imidazolidin-2-ylideneacetate derivatives are compared below with structurally related compounds, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Group Comparison
Compound Name Key Substituents/Features Molecular Formula Notable Properties/Applications References
This compound Sulfamoyl (-SO₂NH-), 5-chloro-4-methylphenyl C₁₄H₁₇ClN₂O₄S Intermediate in antifungal/antibacterial agent synthesis; stabilized by intramolecular hydrogen bonding
Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate Nitroimino (-N-NO₂), chloropyridinyl C₁₄H₁₆ClN₅O₄ Crystalline structure with planar imidazolidine ring; potential neonicotinoid insecticide analog
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate Thiazolidin-2-ylidene, 3-fluoroanilino C₁₅H₁₄FN₃O₄S Enhanced electronic effects from fluorine; investigated for kinase inhibition
Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate 2,5-Dioxoimidazolidine C₇H₁₀N₂O₄ Higher electrophilicity due to electron-withdrawing carbonyl groups; used in peptide mimetics
Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate Benzimidazol-2-ylidene, cyano C₁₂H₁₁N₃O₂ Extended π-conjugation; applications in organic electronics and fluorescent probes

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